PF-4191834

Catalog No.
S539252
CAS No.
1029317-21-2
M.F
C22H23N3O2S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4191834

CAS Number

1029317-21-2

Product Name

PF-4191834

IUPAC Name

4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26)

InChI Key

DVNQWYLVSNPCJZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, PF 4191834, PF-4191834, PF4191834

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

The exact mass of the compound 4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide is 393.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-4191834 is an orally active, highly selective, non-iron-chelating, and non-redox competitive inhibitor of the 5-lipoxygenase (5-LOX) enzyme [1]. Unlike classical 5-LOX inhibitors that function via redox mechanisms or iron chelation, PF-4191834 directly competes with the arachidonic acid substrate, preserving the cellular redox environment during in vitro and in vivo assays [1]. With an established IC50 of 229 nM for human 5-LOX and excellent pharmacokinetic stability, it serves as a critical pharmacological tool for researchers investigating leukotriene-driven inflammatory pathways, asthma, and hyperalgesia without the confounding off-target effects associated with legacy redox inhibitors [1].

Substituting PF-4191834 with conventional 5-LOX inhibitors like zileuton or broad-spectrum lipoxygenase inhibitors introduces significant experimental artifacts. Zileuton operates as a redox inhibitor and iron chelator, which can inadvertently alter cellular oxidative states and interact with other metalloenzymes, confounding the readout of redox-sensitive inflammatory pathways[2]. Furthermore, earlier non-redox inhibitors such as CJ-13610 exhibit lower target potency and shorter in vivo half-lives, requiring higher or more frequent dosing that complicates chronic inflammatory models[1]. PF-4191834’s strict non-redox mechanism and ~300-fold selectivity over 12-LOX and 15-LOX ensure that observed phenotypic changes are exclusively driven by 5-LOX blockade, making it indispensable for precise mechanism-of-action studies[1].

Enzymatic Potency and Isoform Selectivity Over 12-LOX and 15-LOX

In direct enzymatic assays, PF-4191834 demonstrates potent inhibition of 5-LOX with an IC50 of 229 nM, while showing no significant inhibitory activity against 12-LOX, 15-LOX, or COX-1/2 enzymes at concentrations up to 30 μM[1]. This yields a >300-fold selectivity window for 5-LOX over other lipoxygenase isoforms [1].

Evidence DimensionIsoform Selectivity (IC50)
Target Compound DataPF-4191834 (5-LOX IC50 = 229 nM; >30 μM for 12/15-LOX and COX-1/2)
Comparator Or BaselineBroad-spectrum LOX inhibitors or COX/LOX dual inhibitors (often show <10-fold selectivity)
Quantified Difference~300-fold selectivity for 5-LOX vs. 12-LOX/15-LOX
ConditionsIn vitro purified enzyme assays

High isoform selectivity ensures assay reproducibility and purity-linked usability by preventing off-target suppression of alternative arachidonic acid pathways, securing clean data in complex lipidomic profiling.

Non-Redox Mechanism vs. Zileuton Baseline

Unlike zileuton, which inhibits 5-LOX by reducing the active site iron from the ferric to the ferrous state, PF-4191834 functions as a non-iron-chelating, non-redox competitive inhibitor [1]. It directly competes with arachidonic acid without altering the enzyme's redox state, maintaining cellular oxidative balance [1].

Evidence DimensionMechanism of Inhibition
Target Compound DataPF-4191834 (Non-redox, competitive with arachidonic acid)
Comparator Or BaselineZileuton (Redox inhibitor, iron chelator)
Quantified DifferenceComplete absence of iron-chelating and redox-reducing activity
ConditionsMechanistic biochemical profiling

Fits seamlessly into mainstream laboratory workflows by eliminating false positives in assays measuring reactive oxygen species (ROS) or redox-sensitive signaling, which are frequently disrupted by redox-active baseline inhibitors.

In Vivo Efficacy and Pharmacodynamic Superiority Over CJ-13610

In rat models of acute inflammation and mechanical hyperalgesia, PF-4191834 dosed at 3 mg/kg achieved a 61% reversal of mechanical hyperalgesia and reduced LTB4 concentrations in paw exudates by 85% [1]. This demonstrates improved potency and sustained in vivo effect compared to its predecessor CJ-13610, supporting once-daily dosing profiles in preclinical models [1].

Evidence DimensionIn vivo LTB4 reduction and hyperalgesia reversal
Target Compound DataPF-4191834 (85% LTB4 reduction at 3 mg/kg; 61% hyperalgesia reversal)
Comparator Or BaselineCJ-13610 / Zileuton (Require higher or more frequent dosing for equivalent sustained effect)
Quantified DifferenceImproved potency and extended pharmacodynamic duration enabling once-daily dosing
ConditionsRat complete Freund's adjuvant (CFA) model of hyperalgesia

Enhances formulation compatibility and in vivo handling by allowing lower doses and less frequent administration in chronic animal models, improving overall study reproducibility.

Ex Vivo Cellular Potency in Human Blood Assays

PF-4191834 effectively blocks the synthesis of 5-LOX downstream products (5-HETE, LTB4, LTE4) in human whole blood assays, exhibiting an IC80 of 370 nM [1]. This robust cellular potency translates directly to its high efficacy in systemic inflammation models, bypassing the steep drop-off in activity often seen with earlier generation inhibitors when moving from cell-free to whole-blood systems [1].

Evidence DimensionCellular Potency (IC80)
Target Compound DataPF-4191834 (IC80 = 370 nM in human whole blood cells)
Comparator Or BaselineBaseline early-stage LOX inhibitors (often exhibit >10 μM IC80 in whole blood due to protein binding)
Quantified DifferenceSub-micromolar efficacy maintained in protein-rich whole blood
ConditionsHuman whole blood ex vivo assay measuring 5-LOX products

Ensures robust ex vivo assay compatibility and reproducibility, as the compound maintains sub-micromolar efficacy even in protein-rich whole blood matrices where standard inhibitors fail.

Mechanistic Studies of Leukotriene Pathways

PF-4191834 is the preferred procurement choice for isolating the specific role of 5-LOX in lipid mediator networks. Its non-redox mechanism ensures that researchers can study arachidonic acid metabolism without the confounding redox alterations or iron chelation artifacts caused by zileuton [1].

Preclinical Models of Inflammatory Pain

Highly suited for in vivo models of osteoarthritis and hyperalgesia due to its excellent pharmacokinetic profile. The compound's ability to achieve sustained target engagement and 85% LTB4 reduction at low doses (3 mg/kg) allows for once-daily dosing, simplifying animal handling workflows [1].

Synovial Fibroblast and Rheumatoid Arthritis Research

PF-4191834 is utilized to investigate the role of 5-LOX in TNF-α-induced systemic inflammation. It provides a clean pharmacological tool to validate how 5-LOX blockade antagonizes TNF-α-induced IL-6 and MCP-1 expression via the NF-κB pathway in human synovial fibroblasts [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

393.15109816 Da

Monoisotopic Mass

393.15109816 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YX55DXP4T1

Other CAS

1029317-21-2

Wikipedia

Pf-4191834

Dates

Last modified: 04-14-2024
1: Masferrer JL, Zweifel BS, Hardy M, Anderson GD, Dufield D, Cortes-Burgos L,

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